An In-depth Technical Guide to the Chemical Properties of Diphenyl Suberate
An In-depth Technical Guide to the Chemical Properties of Diphenyl Suberate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of diphenyl suberate. The information is compiled from available chemical databases and literature.
Introduction
Diphenyl suberate, also known as diphenyl octanedioate, is a diester of suberic acid and phenol. Its chemical structure, consisting of a central eight-carbon aliphatic chain and two terminal phenyl groups, gives it properties of interest in materials science, particularly in the synthesis of polymers and as a plasticizer. Current research is exploring the influence of the phenyl groups on the compound's thermal stability and reactivity compared to its aliphatic diester counterparts.
Chemical and Physical Properties
While extensive experimental data for diphenyl suberate is not widely available in public literature, the following table summarizes its key identifiers and calculated physical properties.
| Property | Value | Source |
| CAS Number | 16868-07-8 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₂₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 326.39 g/mol | --INVALID-LINK-- |
| Calculated Density | 1.119 g/cm³ | --INVALID-LINK-- |
| Calculated Boiling Point | 467.672 °C at 760 mmHg | --INVALID-LINK-- |
| Calculated Flash Point | 233.146 °C | --INVALID-LINK-- |
| Calculated Refractive Index | 1.541 | --INVALID-LINK-- |
Note: The density, boiling point, flash point, and refractive index are calculated values and have not been experimentally verified in the available literature. Experimental determination of these properties is recommended for any practical application.
Spectral Data
As of the date of this guide, experimental spectral data (¹H NMR, ¹³C NMR, FT-IR) for diphenyl suberate are not available in the public domain. Researchers requiring this information would need to perform their own spectral analysis upon synthesis of the compound.
Experimental Protocols
Synthesis of Diphenyl Suberate
A detailed experimental protocol for the synthesis of diphenyl suberate is not explicitly available. However, a general and well-established method for the preparation of diphenyl esters from a dicarboxylic acid and phenol is the Fischer esterification. The following is a generalized protocol that can be adapted for the synthesis of diphenyl suberate.
Reaction:
Suberic Acid + 2 Phenol --(Acid Catalyst, Heat)--> Diphenyl Suberate + 2 H₂O
Materials:
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Suberic acid
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Phenol (a molar excess is often used to drive the reaction to completion)
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Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
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An organic solvent capable of forming an azeotrope with water (e.g., toluene, benzene) to facilitate water removal.
Procedure:
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Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
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Charging the Reactor: The flask is charged with suberic acid, phenol, and the organic solvent.
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Catalysis: A catalytic amount of the strong acid is carefully added to the mixture.
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Reaction: The mixture is heated to reflux. The water produced during the esterification is removed as an azeotrope with the solvent, which is collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected.
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Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The mixture is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
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Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude diphenyl suberate can then be purified by recrystallization or column chromatography.
Note: Phenol is corrosive and toxic; appropriate personal protective equipment should be worn, and the procedure should be carried out in a well-ventilated fume hood.
Analytical Methods
Specific analytical methods for the quantitative analysis of diphenyl suberate have not been published. However, standard techniques for the analysis of similar organic compounds can be employed:
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for determining the purity of diphenyl suberate and identifying any byproducts from the synthesis. A non-polar capillary column would likely be appropriate, with a temperature program optimized for the elution of the compound.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a suitable method for purity assessment. A UV detector would be effective due to the presence of the phenyl groups.
Reactivity and Stability
Detailed studies on the reactivity and thermal stability of diphenyl suberate are not widely reported. However, based on its structure, the following can be inferred:
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Hydrolysis: As an ester, diphenyl suberate is susceptible to hydrolysis back to suberic acid and phenol under both acidic and basic conditions. Basic hydrolysis (saponification) is typically irreversible.
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Thermal Stability: The presence of the aromatic phenyl groups is expected to confer a higher thermal stability compared to simple alkyl esters of suberic acid. This makes it a candidate for applications in high-temperature environments, such as in certain polymers.
Logical Relationships and Workflows
The following diagram illustrates a generalized workflow for the synthesis and purification of diphenyl suberate.
Caption: Generalized workflow for the synthesis of diphenyl suberate.
Signaling Pathways
There is no information available in the current scientific literature to suggest that diphenyl suberate is involved in any biological signaling pathways. Its primary area of application and research appears to be in materials science.
Conclusion
Diphenyl suberate is a diester with potential applications in polymer science. While its basic chemical identity is established, there is a notable lack of publicly available experimental data regarding its physical properties, spectral characteristics, and specific, detailed protocols for its synthesis and analysis. The information provided in this guide is based on the currently accessible literature and chemical databases. Further experimental investigation is necessary to fully characterize this compound for any research or commercial application.
